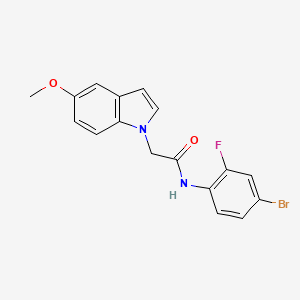

N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a 5-methoxyindole core linked via an acetamide group to a 4-bromo-2-fluorophenyl moiety.

Properties

Molecular Formula |

C17H14BrFN2O2 |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C17H14BrFN2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22) |

InChI Key |

UKAFOIGPYLWSIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.

Substitution Reactions:

Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the substituted phenyl acetic acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions may target the bromo or fluoro groups, leading to the formation of dehalogenated products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide has shown promise in various biological assays:

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, suggesting potential efficacy against resistant strains.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 40 |

| Reference Drug (Vancomycin) | MRSA | 35 |

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have shown that derivatives can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7).

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15 |

| Reference Drug (Tamoxifen) | MCF7 | 12 |

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of indole derivatives, including this compound, demonstrating significant inhibitory effects against resistant bacterial strains. Modifications to the phenyl groups were found to enhance activity.

Case Study 2: Anticancer Potential

Research focused on the structure–activity relationship (SAR) of indole derivatives indicated that specific substitutions on the indole core significantly increase potency against breast cancer cell lines. This suggests that this compound could be a lead candidate for further development.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features:

- Indole Core : The 5-methoxyindole group is a common feature in analogs (e.g., compounds 10j–10m in ), often associated with enhanced bioavailability and binding affinity [1].

- Substituents :

- Phenyl Group : The 4-bromo-2-fluorophenyl group distinguishes the target compound from analogs with 3-chloro-4-fluorophenyl (10j), naphthyl (10k), or pyridyl (10m) substituents. Bromo and fluoro substituents may improve metabolic stability compared to nitro or chloro groups [1].

- Acetamide Linkage : Unlike sulfonamide-linked analogs (e.g., compound 40 in ), the acetamide group offers distinct hydrogen-bonding capabilities and steric effects [3].

Physicochemical Properties

Melting Points and Stability:

- Analogs in show melting points ranging from 153°C (10m) to 194°C (10j). The target compound’s melting point is unreported, but bromo/fluoro substituents may increase rigidity and thermal stability compared to nitro or pyridyl groups [1].

- Crystallography studies () highlight how bulky substituents (e.g., phenylsulfonyl in ) influence molecular packing and stability [4][5].

Spectroscopic Data:

- NMR : Methoxy groups in indole derivatives (e.g., δ 3.75 ppm in ) are consistent across analogs. The target compound’s ¹H-NMR would likely show similar signals for the methoxy and aromatic protons [3].

- HRMS : All analogs in and show precise HRMS alignment, confirming structural integrity [1][3].

Anticancer Activity:

- Compounds 10j–10m () target Bcl-2/Mcl-1 proteins, critical in apoptosis regulation. The target compound’s bromo/fluoro substituents may enhance hydrophobic interactions with protein pockets compared to chloro or nitro groups [1].

- Selectivity : Pyridyl-substituted analogs (10m) exhibit lower potency, suggesting electron-withdrawing groups (bromo, fluoro) improve target engagement [1].

Antioxidant Properties:

- Indole-acetamides with hydroxyimino groups () demonstrate antioxidant activity via radical scavenging.

Structural Data and Molecular Interactions

Crystallography and Bond Geometry:

- reports bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (124.87°) for indole-acetamide derivatives, closely matching computational predictions. The target compound’s geometry is expected to align with these findings, ensuring stable bioactive conformations [5].

Tabulated Comparison of Key Analogs

| Compound Name | Substituents (Phenyl/Indole) | Melting Point (°C) | Yield (%) | Biological Activity | Key Reference |

|---|---|---|---|---|---|

| Target Compound | 4-Bromo-2-fluorophenyl, 5-methoxyindole | N/A | N/A | Not reported | - |

| 10j () | 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl | 192–194 | 8 | Bcl-2/Mcl-1 inhibition | [1] |

| 10m () | Pyridin-2-yl, 4-chlorobenzoyl | 153–154 | 17 | Moderate anticancer | [1] |

| Compound 40 () | 4-Bromobenzenesulfonamide | N/A | 45 | Not reported | [3] |

| N-(2-chlorophenyl) analog () | 2-Chlorophenyl, hydroxyimino | N/A | N/A | Antioxidant | [5] |

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a brominated phenyl group and an indole moiety, which are known to influence its biological activity. The molecular formula is CHBrF NO, and it exhibits properties typical of both heterocyclic and aromatic compounds.

Antiviral Activity

Research indicates that compounds similar to this compound have shown promising antiviral properties. For instance, derivatives with indole structures have been reported to inhibit various viruses, including hepatitis C virus (HCV) and other RNA viruses. The mechanism often involves the inhibition of viral polymerases or proteases, crucial for viral replication .

Anticancer Properties

Studies have demonstrated that related indole derivatives exhibit significant anticancer activity. For example, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as STAT3 .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to cell death in malignant cells.

- Modulation of Signaling Pathways : The compound may affect signaling cascades that regulate cell survival and proliferation.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antiviral Activity : A study demonstrated that indole derivatives exhibited IC values in the low micromolar range against HCV NS5B polymerase, indicating strong antiviral potential .

- Anticancer Research : In vitro studies showed that specific derivatives could reduce cell viability in various cancer cell lines by more than 50% at concentrations as low as 10 µM .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.